molecular formula C20H16FN3S B2727763 (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile CAS No. 476676-46-7

(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile

Cat. No.: B2727763
CAS No.: 476676-46-7
M. Wt: 349.43
InChI Key: IXMHFHDRENMYEB-LFIBNONCSA-N
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Description

(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2-fluoroaniline.

    Formation of Acrylonitrile Moiety: The acrylonitrile moiety can be formed by reacting the intermediate compound with acrylonitrile in the presence of a catalyst such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-chlorophenyl)amino)acrylonitrile
  • (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-bromophenyl)amino)acrylonitrile
  • (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-methylphenyl)amino)acrylonitrile

Uniqueness

The uniqueness of (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]prop-2-enenitrile lies in the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-fluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3S/c1-13-7-8-15(9-14(13)2)19-12-25-20(24-19)16(10-22)11-23-18-6-4-3-5-17(18)21/h3-9,11-12,23H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMHFHDRENMYEB-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3F)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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